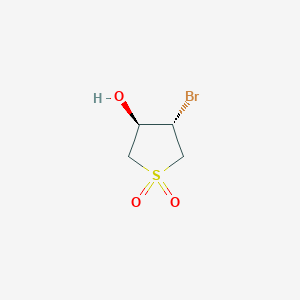
Thiophene-3-ol, 4-bromotetrahydro-, 1,1-dioxide, (3R,4S)-rel-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiophene-3-ol, 4-bromotetrahydro-, 1,1-dioxide, (3R,4S)-rel- is a chiral organosulfur compound featuring a thiolane ring with a bromine atom and a sulfone group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Thiophene-3-ol, 4-bromotetrahydro-, 1,1-dioxide, (3R,4S)-rel- typically involves the bromination of a thiolane derivative followed by oxidation to introduce the sulfone group. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to ensure regioselectivity and stereoselectivity. The oxidation step can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA).
Industrial Production Methods
Industrial production of Thiophene-3-ol, 4-bromotetrahydro-, 1,1-dioxide, (3R,4S)-rel- may involve continuous flow processes to enhance yield and purity. The use of catalytic systems and optimized reaction conditions can further improve the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Thiophene-3-ol, 4-bromotetrahydro-, 1,1-dioxide, (3R,4S)-rel- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The sulfone group can be reduced to a sulfide or further oxidized to a sulfonic acid.
Ring-Opening Reactions: Under acidic or basic conditions, the thiolane ring can be opened to form linear or branched products.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Hydrogen peroxide or mCPBA in an organic solvent.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Major Products Formed
Substitution: Formation of substituted thiolane derivatives.
Oxidation: Conversion to sulfonic acids.
Reduction: Formation of sulfides.
Applications De Recherche Scientifique
Thiophene-3-ol, 4-bromotetrahydro-, 1,1-dioxide, (3R,4S)-rel- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Thiophene-3-ol, 4-bromotetrahydro-, 1,1-dioxide, (3R,4S)-rel- involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and sulfone group play crucial roles in binding to active sites, leading to inhibition or modulation of biological pathways. The stereochemistry of the compound ensures specific interactions with chiral targets, enhancing its efficacy and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3R,4S)-4-methyl-3-hexanol: A pheromone with similar stereochemistry but different functional groups.
(3R,4S)-3-methoxy-4-methylaminopyrrolidine: A biologically active compound with a pyrrolidine ring.
3,4-dihydroxy-3-methyl-2-pentanone: An immune elicitor in plants with similar stereochemistry.
Propriétés
Numéro CAS |
1820580-20-8; 20688-40-8 |
|---|---|
Formule moléculaire |
C4H7BrO3S |
Poids moléculaire |
215.06 |
Nom IUPAC |
(3R,4S)-4-bromo-1,1-dioxothiolan-3-ol |
InChI |
InChI=1S/C4H7BrO3S/c5-3-1-9(7,8)2-4(3)6/h3-4,6H,1-2H2/t3-,4-/m1/s1 |
Clé InChI |
JUROXLRSVVHUOG-QWWZWVQMSA-N |
SMILES |
C1C(C(CS1(=O)=O)Br)O |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


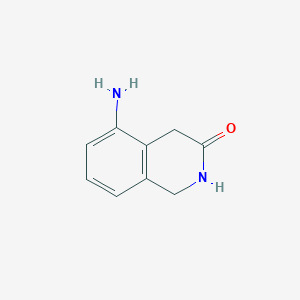

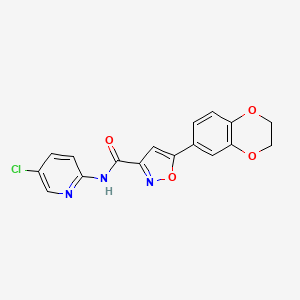
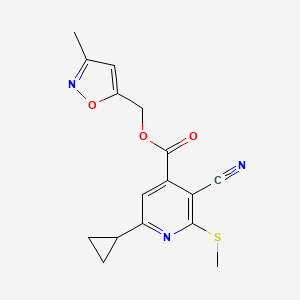
![3,5,6,7-Tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-oxane]](/img/structure/B2874478.png)
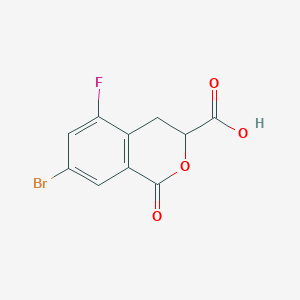
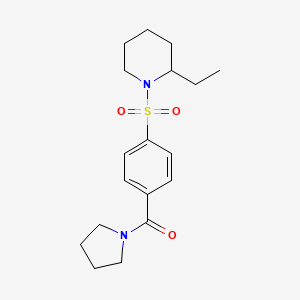
![2-(4-methoxyphenyl)-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2874484.png)
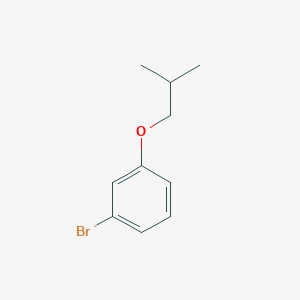

![2-(benzylthio)-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acetamide](/img/structure/B2874488.png)
![3,4-dimethyl-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide](/img/structure/B2874489.png)
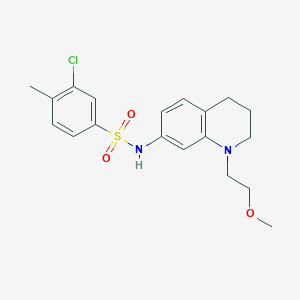
![N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B2874492.png)
